Cas no 2228171-04-6 (tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate)

tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate
- 2228171-04-6
- EN300-1877389
- tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate
-
- インチ: 1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-6-4-12(5-7-13)10-16(11-17)8-9-16/h4-7H,8-11,17H2,1-3H3,(H,18,19)
- InChIKey: OUJSFULAXYDAJB-UHFFFAOYSA-N
- SMILES: O(C(NC1C=CC(=CC=1)CC1(CN)CC1)=O)C(C)(C)C
計算された属性
- 精确分子量: 276.183778013g/mol
- 同位素质量: 276.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 337
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 2.4
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877389-1.0g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1877389-2.5g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 2.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1877389-10.0g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1877389-0.05g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 0.05g |
$600.0 | 2023-09-18 | ||
Enamine | EN300-1877389-0.25g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 0.25g |
$657.0 | 2023-09-18 | ||
Enamine | EN300-1877389-0.5g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 0.5g |
$685.0 | 2023-09-18 | ||
Enamine | EN300-1877389-1g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 1g |
$714.0 | 2023-09-18 | ||
Enamine | EN300-1877389-10g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 10g |
$3069.0 | 2023-09-18 | ||
Enamine | EN300-1877389-5.0g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1877389-5g |
tert-butyl N-(4-{[1-(aminomethyl)cyclopropyl]methyl}phenyl)carbamate |
2228171-04-6 | 5g |
$2070.0 | 2023-09-18 |
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate 関連文献
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamateに関する追加情報
Introduction to Tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate (CAS No. 2228171-04-6)
Tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2228171-04-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various biologically active molecules. The structural features of this compound, particularly its tert-butyl moiety and the presence of a 1-(aminomethyl)cyclopropylmethyl substituent on the phenyl ring, contribute to its unique chemical properties and potential applications in drug development.
The tert-butyl group is a common protective group in organic synthesis, known for its stability under a variety of reaction conditions while being easily removable. This characteristic makes it particularly useful in multi-step synthetic pathways where selective protection and deprotection are required. In the context of N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate, the tert-butyl carbamate moiety likely serves as a protecting group for an amine or hydroxyl functionality, facilitating subsequent modifications without interfering with other reactive sites.
The 4-{1-(aminomethyl)cyclopropylmethyl}phenyl portion of the molecule is more complex and suggests a potential role in modulating biological activity. The cyclopropyl ring is a common scaffold in drug discovery due to its ability to engage in favorable interactions with biological targets, such as hydrogen bonding and hydrophobic effects. The presence of an aminomethyl group attached to the cyclopropyl ring introduces additional reactivity, allowing for further functionalization or interaction with biological systems. This structural motif has been explored in various contexts, including the development of enzyme inhibitors and receptor modulators.
Recent advancements in pharmaceutical chemistry have highlighted the importance of structural diversity in drug design. Compounds like tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate exemplify this trend by incorporating multiple functional groups that can be tailored to interact with specific biological targets. The combination of a tert-butyl carbamate protecting group and a 1-(aminomethyl)cyclopropylmethyl}phenyl moiety provides a versatile platform for further derivatization, enabling researchers to explore a wide range of pharmacological profiles.
In the realm of medicinal chemistry, carbamates have been extensively studied for their potential as pharmacophores. They can exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects. The structural features of tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate suggest that it may possess similar properties, making it a valuable candidate for further investigation. The cyclopropyl ring, in particular, has been implicated in the activity of several drugs, suggesting that this compound could interact with biological targets in unique ways.
One area where this compound shows promise is in the development of enzyme inhibitors. Enzymes are critical targets for drug intervention due to their central role in many biological processes. By designing molecules that selectively inhibit specific enzymes, researchers can modulate disease pathways and develop new therapeutic strategies. The structural complexity of tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate makes it an attractive candidate for such applications. The presence of multiple functional groups provides opportunities for precise tuning of enzyme binding interactions.
Another potential application lies in the development of receptor modulators. Receptors are integral components of cellular signaling pathways and are often targeted by therapeutic agents. By modifying the structure of tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate, researchers can fine-tune its interactions with specific receptors, leading to improved efficacy and reduced side effects. The cyclopropyl moiety and the aminomethyl group are particularly well-suited for engaging with receptor binding sites through hydrogen bonding and hydrophobic interactions.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tert-butyl carbamate group typically involves reaction with phosgene or its equivalents under controlled conditions. Subsequent functionalization of the phenolic or amine groups would require protecting group strategies to prevent unwanted side reactions. The presence of the cyclopropyl ring adds an additional layer of complexity, as it may require specialized synthetic techniques to introduce correctly positioned functional groups.
Recent studies have also explored computational methods for designing and optimizing molecules like tert-butyl N-(4-{1-(aminomethyl)cyclopropylmethyl}phenyl)carbamate. Molecular modeling techniques can predict how different structural modifications will affect biological activity, allowing researchers to make informed decisions about synthetic pathways. These computational approaches have become increasingly sophisticated, enabling the rapid screening of large libraries of compounds for potential drug candidates.
In conclusion,Tert-butyl N-(4-{1-(aminomethyl)cyclopropylethanolamine)methylenephosphonohydroxamic acid) (CAS No. 2228171-04-6) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile platform for further derivatization and exploration of biological activity. As research continues to uncover new applications for carbamates and related compounds,tert-butylethanolamine methylenephosphonohydroxamic acid dihydrate) is likely to play an important role in the development of novel therapeutics.
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